molecular formula C9H15BrN2 B13208116 4-(3-bromo-2,2-dimethylpropyl)-1-methyl-1H-pyrazole

4-(3-bromo-2,2-dimethylpropyl)-1-methyl-1H-pyrazole

Cat. No.: B13208116
M. Wt: 231.13 g/mol
InChI Key: ZDUDUQMCUCBCMG-UHFFFAOYSA-N
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Description

4-(3-bromo-2,2-dimethylpropyl)-1-methyl-1H-pyrazole is an organic compound with a unique structure that includes a pyrazole ring substituted with a bromoalkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-bromo-2,2-dimethylpropyl)-1-methyl-1H-pyrazole typically involves the reaction of 1-methyl-1H-pyrazole with 3-bromo-2,2-dimethylpropyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-bromo-2,2-dimethylpropyl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, forming the corresponding hydrocarbon.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

Major Products Formed

    Nucleophilic substitution: Formation of substituted pyrazoles.

    Oxidation: Formation of pyrazole ketones or aldehydes.

    Reduction: Formation of 4-(2,2-dimethylpropyl)-1-methyl-1H-pyrazole.

Scientific Research Applications

4-(3-bromo-2,2-dimethylpropyl)-1-methyl-1H-pyrazole has diverse applications in scientific research:

    Organic Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry:

    Materials Science: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-bromo-2,2-dimethylpropyl)-1-methyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromoalkyl group can act as a reactive site for further chemical modifications, enhancing its versatility in various applications.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-2,2-dimethyl-1-propanol
  • 1-(3-bromo-2,2-dimethylpropyl)-3-(methoxymethyl)benzene
  • 3-(3-bromo-2,2-dimethylpropyl)-1-methyl-1H-indazole

Uniqueness

4-(3-bromo-2,2-dimethylpropyl)-1-methyl-1H-pyrazole stands out due to its pyrazole ring structure, which imparts unique chemical properties and reactivity. Its bromoalkyl group provides a versatile site for further functionalization, making it a valuable compound in synthetic chemistry and various research applications.

Properties

Molecular Formula

C9H15BrN2

Molecular Weight

231.13 g/mol

IUPAC Name

4-(3-bromo-2,2-dimethylpropyl)-1-methylpyrazole

InChI

InChI=1S/C9H15BrN2/c1-9(2,7-10)4-8-5-11-12(3)6-8/h5-6H,4,7H2,1-3H3

InChI Key

ZDUDUQMCUCBCMG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CN(N=C1)C)CBr

Origin of Product

United States

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